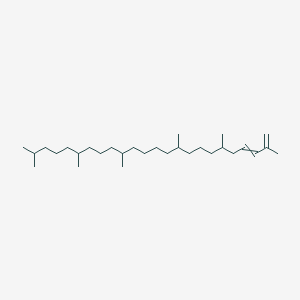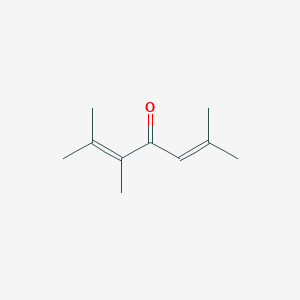
2,3,6-Trimethylhepta-2,5-dien-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethylhepta-2,5-dien-4-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method is the Claisen-Schmidt condensation, where acetone and isobutyraldehyde are reacted in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C, followed by purification through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides may be used to enhance the reaction rate and selectivity. The product is then separated and purified using techniques like fractional distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Trimethylhepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethylhepta-2,5-dien-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethylhepta-2,5-dien-4-one involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the conjugated double bonds may participate in electron transfer reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,5-Trimethyl-2,6-heptadien-4-one: Similar in structure but with different methyl group positions.
3,3,6-Trimethylhepta-1,5-dien-4-one: Another isomer with variations in double bond placement.
Uniqueness
2,3,6-Trimethylhepta-2,5-dien-4-one is unique due to its specific arrangement of methyl groups and conjugated double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to biological research .
Eigenschaften
CAS-Nummer |
78012-16-5 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,3,6-trimethylhepta-2,5-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-7(2)6-10(11)9(5)8(3)4/h6H,1-5H3 |
InChI-Schlüssel |
IYWYSQOBCVTBAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C(=C(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


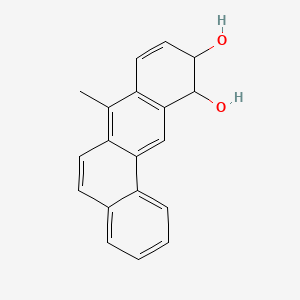

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
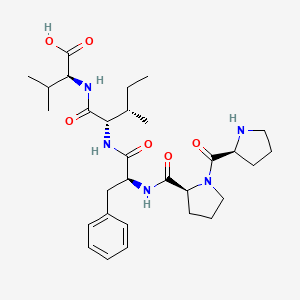


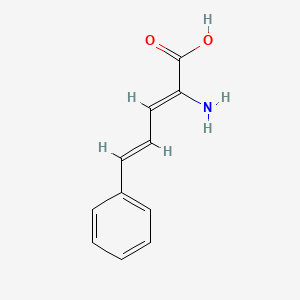
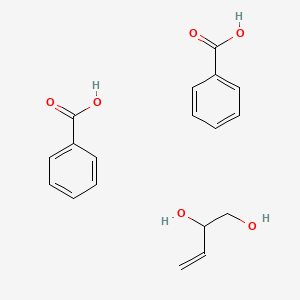



![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)

